Uridine, 4',5'-didehydro-5'-deoxy-
Description
Significance of Modified Nucleosides in Contemporary Biochemical Research
Modified nucleosides, which are structural variants of the canonical nucleosides that constitute DNA and RNA, are of paramount importance in modern biochemistry and medicine. nih.gov These modifications can involve alterations to the nucleobase, the sugar moiety, or both. Such changes can dramatically alter the molecule's biological activity, leading to the development of potent antiviral and anticancer drugs. nih.govnih.gov For instance, the modification of the sugar ring, as seen in deoxygenated or unsaturated derivatives, can confer resistance to enzymatic degradation or alter the molecule's ability to be incorporated into nucleic acid chains, thereby inhibiting viral replication or cell proliferation. nih.gov The study of these analogs provides invaluable insights into the mechanisms of enzymes such as polymerases and kinases and fuels the design of targeted therapies. nih.gov
Historical Perspective on the Development and Study of Deoxygenated and Unsaturated Nucleoside Derivatives
The history of deoxygenated and unsaturated nucleoside derivatives is rich with discoveries that have revolutionized medicine. The development of zidovudine (B1683550) (AZT), a 2',3'-dideoxyribonucleoside, as the first effective treatment for HIV/AIDS marked a significant milestone. This success spurred intensive research into other modified nucleosides, including those with unsaturated bonds in the sugar ring.
These "didehydro-dideoxy" nucleosides, such as stavudine (B1682478) (d4T), also demonstrated potent anti-HIV activity. The introduction of unsaturation in the sugar ring often results in a conformationally restricted structure, which can influence its interaction with viral enzymes. Over the years, a vast library of such compounds has been synthesized and evaluated, with researchers systematically exploring the impact of the position of the double bond and other substitutions on biological activity. nih.gov
Rationale and Emerging Research Interests in Uridine (B1682114), 4',5'-didehydro-5'-deoxy-
While extensive research has focused on 2',3'- and 3',4'-didehydro nucleosides, the 4',5'-didehydro-5'-deoxy- configuration of uridine remains a more niche area of investigation. The primary rationale for synthesizing and studying such a compound stems from the broader interest in understanding how modifications at the 5'-position of the ribose sugar affect the biological properties of nucleosides.
The introduction of a double bond between the C4' and C5' atoms creates a unique exocyclic enol ether moiety, which significantly alters the conformational flexibility and electronic properties of the furanose ring. This modification could influence the molecule's ability to be recognized and processed by cellular or viral enzymes.
Research on the closely related adenosine (B11128) analogue, Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine, has shown that it acts as an inhibitor of S-adenosylhomocysteine hydrolase and can suppress the proliferation of certain cancer cell lines. nih.gov This finding suggests a potential avenue of investigation for the corresponding uridine analogue. The commercial availability of Uridine, 4',5'-didehydro-5'-deoxy- as a research chemical indicates that it is a tool for ongoing biochemical and medicinal chemistry studies. danabiosci.comproactivemr.com However, detailed research findings specifically on this uridine derivative are not yet widely published in peer-reviewed literature.
Chemical and Physical Properties
Below is a table summarizing the known properties of Uridine, 4',5'-didehydro-5'-deoxy-.
| Property | Value |
| CAS Number | 14365-63-0 |
| Molecular Formula | C₉H₁₀N₂O₅ |
| Purity | Typically ≥98% |
| Availability | Research Chemical |
Related Uridine Derivatives in Research
The table below lists other uridine derivatives that have been the subject of biological evaluation, providing context for the potential research applications of Uridine, 4',5'-didehydro-5'-deoxy-.
| Compound Name | Key Research Findings |
| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Demonstrated promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells. nih.gov |
| 5-fluoro-2'-deoxyuridine (B1346552) 5'-phosphorodiamidates | Showed cytostatic effects against murine leukemia (L5178Y) cells. nih.gov |
| 3′,4′-Didehydro-3′-deoxyuridine | An analogue of uridine with a related compound, 3′,4′-didehydro-3′-deoxycytidine triphosphate, showing antiviral properties. santiago-lab.com |
| 5-Ethynyl-2'-deoxyuridine (EdU) | A thymidine (B127349) analogue used to assay DNA synthesis in cell culture; can be cytotoxic at high doses. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h6-8,13-14H,1-3H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |
InChI Key |
VXWWOWIDYCJDAC-BWZBUEFSSA-N |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O |
Canonical SMILES |
C=C1C(C(C(O1)N2CCC(=O)NC2=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Uridine, 4 ,5 Didehydro 5 Deoxy and Its Congeners
Chemical Synthesis Pathways and Strategies for Uridine (B1682114), 4',5'-didehydro-5'-deoxy-
The creation of the exocyclic double bond between the C4' and C5' positions of the ribose sugar is the key transformation in the synthesis of Uridine, 4',5'-didehydro-5'-deoxy-. Various strategies have been developed, often involving elimination reactions from suitably functionalized precursors.
The synthesis of Uridine, 4',5'-didehydro-5'-deoxy- has been achieved through a base-mediated elimination reaction. A key approach starts from a protected uridine derivative, which is converted into a suitable precursor for the elimination step.
One documented method involves the use of a precursor, compound 3-2, which is treated with a base in an anhydrous solvent. The reaction is refluxed to drive the elimination, leading to the formation of the target molecule. chemicalbook.com The reaction is then quenched, and the product is isolated. chemicalbook.com
A general and powerful strategy for forming the 4',5'-didehydro system in related nucleosides involves the oxidation of the 5'-hydroxyl group to an aldehyde. acs.org This aldehyde then facilitates a base-catalyzed elimination of a substituent at the 3'-position to generate the 3',4'-didehydro system, a strategy that can be conceptually adapted for the 4',5'-didehydro isomer. acs.org For the synthesis of the related 4′,5′-didehydro-5′-deoxyadenosine, a precursor is prepared from adenosine (B11128) using iodine and triphenylphosphine (B44618) in pyridine. nih.gov
Table 1: Precursors and Reaction Conditions for Synthesis
| Target Compound | Precursor Compound | Reagents & Conditions | Reference |
|---|---|---|---|
| Uridine, 4',5'-didehydro-5'-deoxy- | Compound 3-2 | NaOMe, anhydrous MeOH, 80°C | chemicalbook.com |
| 4′,5′-Didehydro-5′-deoxyadenosine | Adenosine | Iodine, triphenylphosphine, pyridine | nih.gov |
Achieving the correct regiochemistry (the 4',5'-double bond) and stereochemistry is paramount. The synthesis of related 5'-halogenated-4',5'-unsaturated adenosine derivatives has shown that both (Z) and (E) diastereomers can be formed. fiu.edu The stereochemical outcome is often controlled by the geometry of the elimination reaction. Thermolysis of precursor α-chloro sulfoxides can lead to mixtures of isomers, which may be separable. fiu.edu The choice of reaction conditions and the nature of the leaving groups can influence the ratio of the resulting stereoisomers. For instance, marked differences in the rates of syn-elimination from sulfoxide (B87167) diastereomers allowed for the selective preparation of E and Z isomers in the adenosine series. fiu.edu
Optimizing reaction yields and ensuring high purity of the final compound are critical. In the synthesis of Uridine, 4',5'-didehydro-5'-deoxy-, after the reaction is quenched with CO2 gas, the resulting precipitate is removed by filtration, and the filtrate is concentrated to isolate the crude product. chemicalbook.com Further purification is typically required.
Common purification techniques for nucleoside analogs include column chromatography and high-performance liquid chromatography (HPLC). nih.govfiu.edu For instance, in the synthesis of adenosine analogs, the crude residue was purified by column chromatography. nih.gov The synthesis of related phosphoramidites has reported yields of 88% for the phosphitylation step and over 99% for the subsequent incorporation into oligonucleotides. nih.gov
Synthesis of Uridine, 4',5'-didehydro-5'-deoxy- as a Nucleoside Phosphoramidite (B1245037) Synthon for Oligonucleotide Chemistry
For Uridine, 4',5'-didehydro-5'-deoxy- to be used in the automated chemical synthesis of modified oligonucleotides, it must first be converted into a phosphoramidite synthon. researchgate.nettwistbioscience.com This is a standard multi-step process in nucleic acid chemistry. twistbioscience.comnih.gov
The general procedure involves:
Protection of the 5'-Hydroxyl Group : The 5'-OH group of the nucleoside is protected, most commonly with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-chloride in pyridine. nih.gov The DMT group is acid-labile, allowing for its easy removal during the automated synthesis cycle. twistbioscience.com
Phosphitylation : The 3'-hydroxyl group is then reacted with a phosphitylating agent to introduce the phosphoramidite moiety. A common reagent for this step is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base. nih.gov Alternatively, reagents like bis(N,N-diisopropylamino)methoxy phosphine (B1218219) can be used in the presence of an activator such as 5-(benzylthio)-1H-tetrazole. nih.gov
The resulting phosphoramidite is a stable compound that can be purified and then used in automated DNA/RNA synthesizers. During synthesis, the phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182), and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. umich.edu These coupling reactions are highly efficient, often exceeding 98-99% yields per cycle. nih.govnih.gov
Development of Novel Synthetic Routes for Analogs and Derivatives of Uridine, 4',5'-didehydro-5'-deoxy-
The development of synthetic routes to analogs of Uridine, 4',5'-didehydro-5'-deoxy- allows for the exploration of structure-activity relationships. Modifications are most commonly introduced at the nucleobase.
The C5 position of the uracil (B121893) base is a common site for modification due to its accessibility and the potential to introduce new functionalities without disrupting the hydrogen bonding properties essential for base pairing.
A versatile strategy for creating a variety of C5-substituted analogs starts with a common precursor, such as 5-iodo-2'-deoxyuridine. nih.gov This precursor can undergo various transition-metal-catalyzed cross-coupling reactions or nucleophilic substitutions.
Sonogashira Coupling : This reaction can be used to attach terminal alkynes to the C5 position. For example, conjugates of 5-ethynyl-uridine with carborane clusters have been synthesized via Sonogashira coupling with 5-iodo-nucleosides. researchgate.net
Heck Reaction : This method allows for the formation of carbon-carbon bonds, such as in the synthesis of (E)-5-(2-bromovinyl)uridine from a 5-iodo precursor. core.ac.uk
Nucleophilic Substitution : Lithiation of a protected 5-iodo-2'-deoxyuridine followed by reaction with various electrophiles can generate a range of C5-substituents, including formyl (using DMF), carboxyl (using dimethyl carbonate), and hydroxymethyl (using paraformaldehyde) groups. nih.gov
Click Chemistry : The introduction of an azide (B81097) or alkyne at the C5 position allows for the use of "click chemistry" to attach larger moieties. For instance, 5-(phenyltriazol)-2'-deoxyuridine has been synthesized and incorporated into oligonucleotides. rsc.org
Table 2: Examples of C5-Modified Uracil Derivatives
| C5-Substituent | Synthetic Method | Precursor | Reference |
|---|---|---|---|
| 5-Formyl | Lithiation followed by DMF | 5-Iodo-2'-deoxyuridine | nih.govnih.gov |
| 5-Carboxy | Lithiation followed by dimethyl carbonate | 5-Iodo-2'-deoxyuridine | nih.gov |
| 5-Hydroxymethyl | Lithiation followed by paraformaldehyde | 5-Iodo-2'-deoxyuridine | nih.gov |
| 5-Allyl | N/A | 5-Allyl-2'-deoxyuridine | nih.gov |
| (E)-5-(2-Bromovinyl) | Heck Reaction | 5-Iodo-uridine | core.ac.uk |
| 5-(Carboran-ethynyl) | Sonogashira Coupling | 5-Iodo-uridine | researchgate.net |
These modifications provide access to a diverse library of analogs of Uridine, 4',5'-didehydro-5'-deoxy-, enabling further investigation into their biochemical properties.
Structural Derivatization of the Sugar Ring (e.g., C2', C3' Positions)
Modifications at the C2' and C3' positions of the furanose ring of nucleosides can significantly influence their conformational properties, metabolic stability, and biological activity. In the context of 4',5'-didehydro-5'-deoxyuridine (B1355150), these modifications are of particular interest for modulating its interaction with viral or cellular enzymes.
One of the key strategies for introducing functionality at the C3' position is through the synthesis of 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) analogs. While not directly on the 4',5'-didehydro scaffold, the synthesis of 2,5'-anhydro analogues of 3'-azido-2',3'-dideoxyuridine provides insight into the chemical manipulations possible at this position. nih.gov These anhydro derivatives have demonstrated significant anti-HIV-1 activity. nih.gov The synthetic route involves the formation of a 2,5'-anhydro bridge, which locks the conformation of the sugar ring.
Furthermore, studies on 3'-substituted pyrimidine (B1678525) 2'-deoxy- and 2',3'-dideoxynucleosides have shown that the nature of the substituent at the 3'-position significantly affects the sugar ring puckering. For instance, 3'-fluoro derivatives exhibit a strong preference for the South (S-type) conformation, whereas electron-donating groups like an amino group at the 3'-position increase the population of the North (N-type) conformation. researchgate.net These conformational changes can be critical for the recognition and processing of the nucleoside analog by polymerases.
While direct C2' and C3' derivatization of the pre-formed 4',5'-didehydro-5'-deoxyuridine ring is challenging due to the presence of the double bond, an alternative approach involves the synthesis of the desired sugar modifications prior to the glycosylation step. The synthesis of fluorinated nucleosides, for example, often employs the coupling of a pre-functionalized fluorinated sugar with the nucleobase. nih.gov This convergent strategy allows for the introduction of various modifications at the C2' and C3' positions of the sugar ring before it is attached to the uracil base.
Introduction of Modified Phosphate (B84403) Linkages
The phosphate moiety of nucleosides is crucial for their biological activity, as they are typically converted to their 5'-triphosphate form to be utilized by polymerases. Introducing modified phosphate linkages can enhance metabolic stability, improve cellular uptake, and alter the mechanism of action.
Phosphorylation to 5'-Monophosphates and Triphosphates:
The synthesis of nucleoside 5'-monophosphates can be achieved through both chemical and enzymatic methods. Chemical phosphorylation often involves the use of phosphorylating agents like phosphorus oxychloride. mdpi.com Enzymatic approaches, utilizing nucleoside kinases, offer a greener alternative with high regioselectivity, often resulting in yields between 40-90%. mdpi.com For the synthesis of 5'-triphosphates, enzymatic cascades involving nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs) are commonly employed. mdpi.com These enzymes exhibit broad substrate specificity, allowing for the conversion of a wide range of modified nucleosides. mdpi.com
Modified Phosphate Analogs:
To overcome the limitations of natural phosphate groups, such as their susceptibility to phosphatases, various modified phosphate analogs have been developed. These include phosphonates, phosphoramidates, and phosphorothioates.
Nucleoside Phosphonates: The synthesis of nucleoside phosphonates, where a non-hydrolyzable P-C bond replaces the P-O bond, offers increased metabolic stability. A general strategy involves the coupling of a nucleoside with a phosphonate (B1237965) moiety. acs.org
Nucleoside Phosphoramidates: Phosphoramidate (B1195095) prodrugs are designed to mask the negative charges of the phosphate group, thereby improving cell membrane permeability. The synthesis of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) phosphoramidates, for instance, involves the reaction of the parent nucleoside with a phosphoroditriazolide, followed by reaction with an appropriate amine. nih.gov This approach has yielded compounds with significant cytotoxic activity against various cancer cell lines. nih.gov Similarly, 5-fluoro-2'-deoxyuridine (B1346552) 5'-phosphorodiamidates have been synthesized by aminolysis of the corresponding 5'-phosphorodichloridate. nih.gov
Phosphoramidite Chemistry: The phosphoramidite approach is a cornerstone of solid-phase oligonucleotide synthesis and can be adapted for the synthesis of modified nucleoside phosphates. researchgate.net This method involves the use of phosphoramidite reagents that are activated by weak acids like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) to form a phosphite (B83602) triester, which is subsequently oxidized to the stable phosphate triester. nih.govresearchgate.net This chemistry allows for the controlled, stepwise synthesis of oligonucleotides containing modified nucleosides and phosphate linkages. The development of novel phosphoramidite reagents, such as those with Fmoc-protected amino linkers, enables the synthesis of base-labile oligonucleotides with 3'-modifications. nih.gov
The following table summarizes some of the key findings from research on the synthesis of modified uridine derivatives:
| Compound/Methodology | Key Findings | Reference |
| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | Showed significant anti-HIV-1 activity. | nih.gov |
| 3'-Substituted Pyrimidine Nucleosides | 3'-Fluoro substitution favors S-type sugar pucker; 3'-amino substitution favors N-type. | researchgate.net |
| Enzymatic Nucleoside Phosphorylation | Yields of 40-90% for 5'-monophosphates using nucleoside kinases. | mdpi.com |
| 3'-Azido-2',3'-dideoxy-5-fluorouridine Phosphoramidates | N-ethyl phosphoramidate derivative showed high cytotoxic activity in cancer cell lines. | nih.gov |
| 5-Fluoro-2'-deoxyuridine 5'-Phosphorodiamidates | Cytostatic effect comparable to the parent nucleoside and its 5'-monophosphate. | nih.gov |
| Phosphoramidite Chemistry with DCI | DCI is an efficient activator for the coupling of phosphoramidites in oligonucleotide synthesis. | nih.gov |
Advanced Molecular and Structural Characterization of Uridine, 4 ,5 Didehydro 5 Deoxy for Research Applications
Elucidation of Uridine (B1682114), 4',5'-didehydro-5'-deoxy- Structure via High-Resolution Spectroscopic Techniques
The precise molecular structure of Uridine, 4',5'-didehydro-5'-deoxy- has been determined using a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of each atom within a molecule. For Uridine, 4',5'-didehydro-5'-deoxy-, detailed one-dimensional and two-dimensional NMR experiments in deuterated solvents like methanol-d4 (B120146) (CD₃OD) or dimethylformamide-d7 (DMF-d7) provide unambiguous assignments of all proton and carbon signals. researchgate.net
The ¹H NMR spectrum reveals characteristic signals for the vinyl group (H5', H6'cis, and H6'trans), the sugar moiety (H1', H2', H3', H4'), and the uracil (B121893) base (H5 and H6). researchgate.net The coupling constants (J-values) between adjacent protons are instrumental in determining the dihedral angles and thus the conformation of the ribose ring. researchgate.net
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms, including the quaternary carbons of the uracil base (C2 and C4) and the carbons of the sugar-vinyl moiety. researchgate.net
Interactive NMR Data for Uridine, 4',5'-didehydro-5'-deoxy- researchgate.net
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) |
| H6 | 7.59 | 142.4 | d, J = 8.4 Hz |
| H5 | 5.74 | 102.6 | d, J = 8.4 Hz |
| H1' | 5.83 | 92.4 | d, J = 3.8 Hz |
| H2' | 4.20 | 84.9 | dd, J = 5.4, 3.9 Hz |
| H3' | 3.96 | 84.6 | t, J = 5.8 Hz |
| H4' | 4.34 | 87.4 | tt, J = 6.4, 1.4 Hz |
| H5' | 6.03 | 132.8 | ddd, J = 17.2, 10.5, 6.6 Hz |
| H6'cis | 5.28 | 118.5 | dt, J = 10.5, 1.3 Hz |
| H6'trans | 5.40 | 118.5 | dt, J = 17.2, 1.4 Hz |
| C2 | - | 152.2 | - |
| C4 | - | 166.1 | - |
| Data acquired in CD₃OD at 400 MHz for ¹H and 125 MHz for ¹³C. |
Mass Spectrometry Fragmentation Analysis: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) is used to determine the exact molecular weight and elemental composition of the compound. For Uridine, 4',5'-didehydro-5'-deoxy-, the deprotonated molecule [M-H]⁻ is observed at an m/z value that corresponds to the calculated mass for the molecular formula C₁₀H₁₁N₂O₅, confirming its composition. researchgate.net
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide valuable information about the molecule's structure through characteristic fragmentation patterns. creative-proteomics.comnih.gov Common fragmentation pathways for nucleosides include the cleavage of the N-glycosidic bond, resulting in the separation of the uracil base from the sugar moiety. creative-proteomics.comnih.gov The presence of the 4',5'-double bond can influence the fragmentation pattern, potentially leading to unique cleavages within the modified sugar ring that can be diagnostic for this class of compounds.
Conformational Analysis of the 4',5'-didehydro-5'-deoxyuridine (B1355150) Moiety and its Influence on Molecular Interactions
The three-dimensional shape, or conformation, of the 4',5'-didehydro-5'-deoxyuridine moiety is critical as it dictates how the molecule can interact with biological macromolecules such as enzymes or nucleic acids. The introduction of the double bond between C4' and C5' significantly alters the flexibility and preferred conformation of the furanose ring compared to unmodified uridine.
The specific conformation adopted by the 4',5'-didehydro-5'-deoxyuridine moiety will directly influence its ability to form hydrogen bonds and engage in stacking interactions, which are fundamental to its recognition and binding by other molecules. nih.gov
Computational Chemistry Approaches for Predicting and Analyzing the Structure and Reactivity of Uridine, 4',5'-didehydro-5'-deoxy-
Computational chemistry provides powerful tools to complement experimental data and offer deeper insights into the structural and electronic properties of molecules like Uridine, 4',5'-didehydro-5'-deoxy-.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic structure of the molecule with high accuracy. researchgate.net These calculations can predict a range of properties, including:
Optimized Geometry: Determination of the lowest energy three-dimensional structure.
Electron Distribution: Calculation of atomic charges and molecular electrostatic potential surfaces, which highlight regions of the molecule that are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions like hydrogen bonding.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and its ability to participate in charge transfer processes. researchgate.net
NMR Chemical Shifts: Theoretical prediction of NMR parameters can aid in the interpretation of experimental spectra.
Studies on related modified nucleosides have successfully used QM calculations to understand their conformational preferences and electronic characteristics. nih.gov
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. arxiv.org By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of the conformational dynamics of Uridine, 4',5'-didehydro-5'-deoxy- and its interactions with its environment.
MD simulations can be used to investigate:
Conformational Landscape: To explore the different shapes the molecule can adopt in solution and the energetic barriers between these conformations. nih.govnih.gov
Solvation: To understand how the molecule interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds.
Binding to Macromolecules: To simulate the process of the nucleoside binding to a protein or a nucleic acid and to analyze the stability of the resulting complex. This can reveal the key interactions responsible for binding affinity and specificity. arxiv.org
Force fields, which are sets of parameters used to describe the potential energy of the system, can be specifically optimized for modified nucleosides to ensure the accuracy of the simulations. nih.gov Such simulations are invaluable for interpreting experimental data and for guiding the design of new molecules with specific properties. arxiv.orgnih.gov
Biochemical Interactions and Enzymology of Uridine, 4 ,5 Didehydro 5 Deoxy
Mechanistic Studies of Uridine (B1682114), 4',5'-didehydro-5'-deoxy- Interaction with Biological Macromolecules
Understanding the precise mechanism of an analog's interaction with its target requires detailed kinetic, thermodynamic, and structural analysis. While specific data for Uridine, 4',5'-didehydro-5'-deoxy- is not available, principles derived from studies of other nucleoside analogs can provide a framework for prediction.
Enzyme kinetics provides quantitative measures of binding affinity and catalytic efficiency. Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is often an indicator of binding affinity, and the maximum velocity (Vₘₐₓ) or turnover number (k꜋ₐₜ), which measures the catalytic rate. mit.edubu.edu The ratio k꜋ₐₜ/Kₘ is a measure of catalytic efficiency. For inhibitors, the inhibition constant (Kᵢ) quantifies the potency of the inhibitor. nih.gov
Direct kinetic data for Uridine, 4',5'-didehydro-5'-deoxy- is not present in the reviewed literature. However, kinetic analyses of related compounds offer insight. For example, studies with E. coli uridine phosphorylase have determined the Kₘ and Vₘₐₓ for a wide range of uridine analogs, demonstrating how specific modifications to the sugar or base affect enzymatic processing. nih.govresearchgate.net Such studies show that even small changes can lead to orders-of-magnitude differences in catalytic efficiency. It would be expected that the 4',5'-didehydro modification would significantly alter the kinetic parameters of this compound relative to uridine if it is indeed a substrate for any of these enzymes.
Table 2: Illustrative Kinetic Parameters for Uridine Analogs with E. coli Uridine Phosphorylase This table presents data for related compounds to illustrate kinetic principles, as direct data for the title compound is unavailable.
| Compound | Kₘ (mM) | Relative Vₘₐₓ (%) | Reference |
|---|---|---|---|
| Uridine | 0.07 | 100 | nih.gov |
| 2'-Deoxyuridine | 0.40 | 110 | nih.gov |
| 5'-Deoxyuridine | 0.22 | 16 | nih.gov |
| 2',5'-Dideoxyuridine | No substrate activity | N/A | nih.gov |
| 3'-Deoxyuridine | No substrate activity | N/A | nih.gov |
Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable for visualizing the three-dimensional interactions between an enzyme and its ligand at an atomic level. nih.govresearchgate.net Such studies can reveal the specific amino acid residues involved in binding, the conformational state of the ligand in the active site, and any induced-fit changes in the enzyme's structure. nih.govyoutube.com
Currently, there are no published crystal or cryo-EM structures of Uridine, 4',5'-didehydro-5'-deoxy- in complex with any enzyme. However, structures of related enzymes with other nucleosides provide valuable models. For example, the crystal structure of human uridine-cytidine kinase shows how the enzyme specifically recognizes the pyrimidine (B1678525) ribonucleoside through a large conformational change upon substrate binding. nih.gov Similarly, structures of uridine phosphorylase have revealed that the enzyme binds uridine in a strained, high-syn conformation, which is believed to facilitate the cleavage of the glycosidic bond. ebi.ac.uknih.gov
A structural study of Uridine, 4',5'-didehydro-5'-deoxy- bound to an enzyme like uridine phosphorylase would be highly informative. It would clarify how the active site accommodates the planar, unsaturated C4'-C5' system and how this unique geometry affects the positioning of the uracil (B121893) base and the reactive 3'-hydroxyl group. Such a structure would provide a definitive explanation for its predicted behavior as a potential substrate or inhibitor.
Cellular Uptake Mechanisms and Intracellular Biotransformation of Uridine, 4',5'-didehydro-5'-deoxy- (excluding human trials)
The cellular uptake and subsequent intracellular fate of the nucleoside analog Uridine, 4',5'-didehydro-5'-deoxy- are critical determinants of its biological activity. While comprehensive studies specifically detailing these processes for this particular compound are limited, the established pathways for uridine and its other analogs provide a framework for understanding its likely interactions.
Characterization of Nucleoside Transporter Mediated Uptake
The entry of nucleosides and their analogs into cells is predominantly mediated by a family of specialized membrane proteins known as nucleoside transporters (NTs). These transporters are broadly categorized into two main families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The specific transporters involved in the uptake of Uridine, 4',5'-didehydro-5'-deoxy- have not been definitively characterized in published literature.
However, based on the transport mechanisms of the parent molecule, uridine, and other modified nucleosides, it is hypothesized that Uridine, 4',5'-didehydro-5'-deoxy- is likely transported across cellular membranes by one or more members of the ENT family, such as ENT1 and ENT2. These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The structural modifications at the 4' and 5' positions of the ribose sugar in Uridine, 4',5'-didehydro-5'-deoxy- may influence its affinity for these transporters compared to endogenous uridine.
Further research, including competitive inhibition assays with known substrates and inhibitors of specific NTs, is necessary to elucidate the precise transporters responsible for the cellular uptake of Uridine, 4',5'-didehydro-5'-deoxy- and to quantify its transport kinetics.
Identification of Intracellular Metabolic Pathways and Metabolites
Once inside the cell, Uridine, 4',5'-didehydro-5'-deoxy- is expected to undergo enzymatic biotransformation. The primary metabolic pathways for nucleosides involve phosphorylation by nucleoside kinases and phosphorolytic cleavage by nucleoside phosphorylases.
The initial and rate-limiting step in the anabolic activation of many uridine analogs is phosphorylation to the monophosphate form by uridine-cytidine kinase (UCK). This phosphorylation is a prerequisite for their further conversion to diphosphate (B83284) and triphosphate forms, which can then be incorporated into nucleic acids or act as inhibitors of various enzymes. The presence of the 4',5'-didehydro-5'-deoxy modification may impact the efficiency of Uridine, 4',5'-didehydro-5'-deoxy- as a substrate for UCK.
Alternatively, Uridine, 4',5'-didehydro-5'-deoxy- could be a substrate for catabolic enzymes such as uridine phosphorylase (UPase). UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. If Uridine, 4',5'-didehydro-5'-deoxy- is cleaved by UPase, it would yield uracil and a modified sugar phosphate (B84403).
Molecular Biology and Biological Activities of Uridine, 4 ,5 Didehydro 5 Deoxy in Vitro and Preclinical Mechanistic Studies
Impact of Uridine (B1682114), 4',5'-didehydro-5'-deoxy- on Nucleic Acid Synthesis and Metabolism
Nucleoside analogs exert their biological effects primarily by interfering with the synthesis and function of DNA and RNA. As a modified uridine derivative, Uridine, 4',5'-didehydro-5'-deoxy- is expected to be recognized by cellular enzymes involved in nucleotide metabolism, leading to its phosphorylation to the corresponding mono-, di-, and triphosphate forms. These activated metabolites are the key effectors that interact with the cellular machinery for nucleic acid synthesis.
Studies on the Incorporation Efficiency into DNA and RNA
Currently, there are no specific studies detailing the incorporation efficiency of Uridine, 4',5'-didehydro-5'-deoxy- into DNA and RNA. However, the general mechanism for nucleoside analogs involves the triphosphate form acting as a substrate for DNA and/or RNA polymerases. nih.gov The presence of the 4',5'-didehydro (unsaturated) bond in the sugar moiety is a significant structural alteration that would likely influence its recognition and incorporation by these enzymes.
It is plausible that the triphosphate derivative of Uridine, 4',5'-didehydro-5'-deoxy- could be incorporated into growing DNA or RNA chains. The efficiency of this incorporation would depend on the specific polymerase and the cellular context. For instance, some viral reverse transcriptases are more permissive to incorporating unnatural nucleosides than human DNA polymerases, a property exploited in antiviral therapies. In the context of cancer, the higher proliferative rate of tumor cells could lead to increased uptake and incorporation of such analogs. nih.gov
Effects on DNA Replication, Repair, and Recombination Mechanisms
The incorporation of a modified nucleotide like Uridine, 4',5'-didehydro-5'-deoxy- into a DNA strand is likely to have profound consequences on DNA metabolism. The unsaturated bond and the absence of the 5'-hydroxyl group would alter the stereochemistry of the sugar-phosphate backbone.
Once incorporated, the primary mechanism of action for many dideoxynucleoside analogs is chain termination . Lacking the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, the incorporated analog would halt DNA elongation. This is a well-established mechanism for drugs like zidovudine (B1683550) (AZT). While Uridine, 4',5'-didehydro-5'-deoxy- retains its 3'-hydroxyl group, the 4',5'-unsaturation could induce a conformational change that sterically hinders the approach of the next nucleotide or its proper alignment for catalysis by the DNA polymerase, effectively leading to chain termination or a significant pause in replication.
The presence of such an unnatural base in the DNA can also trigger DNA damage responses. The cellular machinery that proofreads and repairs DNA may recognize the distorted structure, leading to the activation of DNA repair pathways such as base excision repair (BER) or nucleotide excision repair (NER). If the damage is extensive or irreparable, it can lead to the collapse of replication forks, the formation of double-strand breaks, and the activation of downstream signaling cascades that control cell fate. oncotarget.compatsnap.com
Influence on RNA Transcription, Processing, and Stability
Should the triphosphate of Uridine, 4',5'-didehydro-5'-deoxy- be a substrate for RNA polymerases, its incorporation into RNA transcripts could also have significant biological effects. Studies on other uridine analogs have shown that their presence in RNA can disrupt normal RNA function. patsnap.com
The incorporation could affect:
Transcription Elongation: Similar to its potential effect on DNA replication, the analog could cause premature termination of transcription or pausing of the RNA polymerase complex. Research on deoxyuridine's presence in DNA templates has shown it can inhibit transcription by both viral and human RNA polymerases. nih.govnih.govresearchgate.net
RNA Processing: The altered structure of the RNA transcript could interfere with post-transcriptional modifications such as splicing, capping, and polyadenylation. These processes are crucial for generating mature, functional messenger RNA (mRNA).
RNA Stability: The presence of the analog might alter the secondary structure of the RNA, making it more susceptible to degradation by cellular ribonucleases.
Investigation of Uridine, 4',5'-didehydro-5'-deoxy- in Defined Cellular Systems (In Vitro Models)
The ultimate consequence of the molecular events described above is the inhibition of cellular proliferation and the induction of cell death, particularly in rapidly dividing cells like cancer cells.
Analysis of Cellular Growth Inhibition and Proliferation (Mechanistic Insights)
Commercial suppliers describe 4',5'-Didehydro-5'-deoxyuridine (B1355150) as a purine (B94841) nucleoside analog with broad antitumor activity, suggesting it inhibits DNA synthesis. researchgate.net This aligns with the expected mechanism of action for a dideoxynucleoside analog. The inhibition of DNA replication, as discussed in section 5.1.2, is a primary mechanism by which nucleoside analogs inhibit the growth of cancer cells. By halting the cell's ability to duplicate its genome, the compound prevents cell division.
The antiproliferative activity of nucleoside analogs is often more pronounced in cancer cells due to their high rate of DNA synthesis and, in some cases, deficiencies in their DNA repair pathways, making them more susceptible to DNA damage-induced cell death. nih.gov
Table 1: Potential Mechanisms of Cellular Growth Inhibition by Uridine, 4',5'-didehydro-5'-deoxy- (Inferred from Related Analogs)
| Mechanism | Description |
| Inhibition of DNA Synthesis | The triphosphate form of the analog competes with natural nucleotides and, upon incorporation, can cause chain termination or stall replication forks. |
| Induction of DNA Damage | The presence of the unnatural nucleoside in the DNA helix can be recognized as damage, leading to the activation of repair pathways and, if overwhelmed, to lethal double-strand breaks. |
| Disruption of RNA Function | If incorporated into RNA, it could interfere with transcription, processing, and translation, leading to a global disruption of protein synthesis and cellular function. |
Modulation of Cell Cycle Progression and Induction of Apoptosis by Uridine, 4',5'-didehydro-5'-deoxy-
The cellular response to DNA damage and replication stress induced by nucleoside analogs typically involves the activation of cell cycle checkpoints and, ultimately, the induction of programmed cell death (apoptosis).
Cell Cycle Arrest: When DNA damage is detected, the cell cycle is halted to allow time for repair. This arrest is mediated by a complex network of proteins, including ATM and ATR kinases, which in turn activate checkpoint kinases like Chk1 and Chk2. These kinases can phosphorylate and inactivate proteins like Cdc25, which are necessary for progression through the G1/S and G2/M phases of the cell cycle. Therefore, cells treated with Uridine, 4',5'-didehydro-5'-deoxy- would be expected to accumulate in the S-phase or at the G2/M boundary.
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell cycle arrest can become permanent (senescence) or the cell can be directed to undergo apoptosis. A key player in this process is the tumor suppressor protein p53, which is stabilized in response to DNA damage. p53 can transcriptionally activate pro-apoptotic genes, such as BAX, leading to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, which executes the apoptotic program. The general mechanism for nucleoside analogs involves the induction of apoptosis following their incorporation into DNA. researchgate.net
Table 2: Key Cellular Events in Apoptosis Potentially Induced by Uridine, 4',5'-didehydro-5'-deoxy-
| Event | Description |
| DNA Damage Sensing | Activation of sensor proteins like ATM and ATR in response to stalled replication forks or DNA adducts. |
| p53 Activation | Stabilization and activation of the p53 tumor suppressor protein. |
| Mitochondrial Pathway | Upregulation of pro-apoptotic proteins (e.g., BAX), leading to mitochondrial outer membrane permeabilization and release of cytochrome c. |
| Caspase Activation | Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which dismantle the cell. |
Global Gene Expression and Proteomic Profiling in Response to Uridine, 4',5'-didehydro-5'-deoxy-
There is no available data in the scientific literature detailing global gene expression or proteomic profiling studies conducted on cells or organisms treated with Uridine, 4',5'-didehydro-5'-deoxy-. Such studies are crucial for understanding the broad cellular impact of a compound, including its effects on transcription, translation, and protein stability.
For related compounds, such as other uridine derivatives, proteomic analyses have been employed to elucidate their mechanisms of action. For instance, studies on different nucleoside analogs have utilized quantitative proteomics to identify changes in protein abundance following treatment, offering insights into affected cellular pathways. However, these findings cannot be directly extrapolated to Uridine, 4',5'-didehydro-5'-deoxy- due to the specific structure-activity relationships of such molecules.
Preclinical Mechanistic Studies of Uridine, 4',5'-didehydro-5'-deoxy-
Detailed preclinical mechanistic studies specifically investigating Uridine, 4',5'-didehydro-5'-deoxy- are not present in the current body of scientific research. Mechanistic studies are fundamental to understanding how a compound exerts its biological effects at a molecular level.
Target Identification and Validation in Relevant Preclinical Disease Models
The specific molecular targets of Uridine, 4',5'-didehydro-5'-deoxy- have not been identified or validated in any preclinical disease models. Target identification is a critical step in drug discovery and development, providing a basis for understanding a compound's therapeutic potential and potential side effects.
Analysis of Specific Biochemical Pathways Affected by Uridine, 4',5'-didehydro-5'-deoxy- in Animal Models
There are no published studies analyzing the specific biochemical pathways affected by Uridine, 4',5'-didehydro-5'-deoxy- in animal models. Research on analogous compounds, such as 5'-deoxy-5-fluorouridine, has shown effects on pathways like thymidylate synthase inhibition and incorporation into RNA, leading to cytotoxicity in cancer cells. However, it remains unknown if Uridine, 4',5'-didehydro-5'-deoxy- would engage similar or different biochemical pathways.
Development and Application of Uridine, 4',5'-didehydro-5'-deoxy- as a Biochemical Probe for Cellular Processes
The development and application of Uridine, 4',5'-didehydro-5'-deoxy- as a biochemical probe for studying cellular processes have not been reported. Biochemical probes are valuable tools for investigating biological systems, and the unique structural features of this compound could potentially be exploited for such purposes in the future, pending further research.
Analytical Methodologies in Research for Uridine, 4 ,5 Didehydro 5 Deoxy
Development of Advanced Chromatographic Techniques for Quantification of Uridine (B1682114), 4',5'-didehydro-5'-deoxy- in Biological Matrices
Chromatographic methods are central to the quantitative analysis of "Uridine, 4',5'-didehydro-5'-deoxy-" in biological matrices such as plasma, urine, and cell extracts. These techniques separate the target analyte from a multitude of endogenous compounds, allowing for its precise measurement.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nucleoside analogs. nih.govnih.govsielc.com The separation is typically achieved on reversed-phase columns, such as C18, where the polarity of the mobile phase is adjusted to control the retention time of the compound. nih.govnih.govshodex.com For polar compounds like nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism. researchgate.net
Detection of "Uridine, 4',5'-didehydro-5'-deoxy-" is commonly performed using ultraviolet (UV) absorbance, as the pyrimidine (B1678525) ring possesses a characteristic chromophore. nih.govnih.gov The maximum absorption wavelength for uridine and its analogs is typically around 260 nm. mdpi.com For enhanced sensitivity and selectivity, especially in complex biological samples, fluorescence detection can be employed, sometimes requiring derivatization of the analyte.
Interactive Data Table: HPLC Methods for Nucleoside Analog Analysis
| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18, C8 | Amide, Diol, Unmodified Silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate (B84403), acetate) nih.gov | High organic solvent content (e.g., >70% Acetonitrile) with a small percentage of aqueous buffer |
| Detection | UV-Vis (typically ~260 nm) mdpi.com, Fluorescence | UV-Vis, Mass Spectrometry |
| Application | Separation of a wide range of nucleosides and their analogs nih.govshodex.com | Analysis of very polar compounds that are poorly retained in reversed-phase chromatography researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
For the most demanding analytical challenges, such as quantifying low concentrations of "Uridine, 4',5'-didehydro-5'-deoxy-" in intricate biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by tandem mass spectrometry.
The use of a triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), where a specific precursor ion of the target molecule is selected and fragmented, and a characteristic product ion is monitored. nih.gov This process significantly reduces background noise and enhances the specificity of detection. For uridine and its analogs, electrospray ionization (ESI) is a commonly used ionization technique. mdpi.com Due to the presence of endogenous uridine, a surrogate matrix approach using bovine serum albumin (BSA) solution may be necessary for accurate quantification in plasma. nih.gov
Interactive Data Table: LC-MS/MS Parameters for Nucleoside Analysis
| Parameter | Typical Conditions for Uridine Analogs |
| Chromatography | Reversed-phase or HILIC researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode mdpi.com |
| Mass Analyzer | Triple Quadrupole |
| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE) mdpi.com |
| Linear Range (for Uridine) | 30.0-30,000 ng/mL in human plasma nih.gov |
| Accuracy (for Uridine) | 91.9% to 106% nih.gov |
| Precision (Inter-assay %CV for Uridine) | < 4.2% nih.gov |
Spectroscopic Methods for Monitoring Uridine, 4',5'-didehydro-5'-deoxy- Transformations and Interactions
Spectroscopic techniques are invaluable for studying the chemical transformations of "Uridine, 4',5'-didehydro-5'-deoxy-" and its interactions with other molecules, particularly enzymes.
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of "Uridine, 4',5'-didehydro-5'-deoxy-" can be used to monitor reactions that alter the pyrimidine ring structure. For instance, enzymatic or chemical modifications that saturate or alter the double bond system will lead to a shift or disappearance of the characteristic absorption peak. The enzymatic synthesis of some nucleosides can be monitored by measuring the change in absorbance at specific wavelengths. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of "Uridine, 4',5'-didehydro-5'-deoxy-" and for monitoring its interactions. Chemical shift perturbations in the NMR spectrum upon binding to a protein or another molecule can provide detailed information about the binding site and the conformation of the nucleoside analog in the bound state. For related nucleosides, NMR has been used to study their conformation in solution. nih.govnih.govresearchgate.net
Establishment of Robust Bioanalytical Assays for Enzyme Activity Studies Involving Uridine, 4',5'-didehydro-5'-deoxy-
To investigate the role of "Uridine, 4',5'-didehydro-5'-deoxy-" as a substrate, inhibitor, or product in enzymatic reactions, robust bioanalytical assays are essential. These assays typically involve incubating the compound with a purified enzyme or a cell lysate and then quantifying the formation of a product or the depletion of the substrate over time.
Enzyme assays for nucleoside phosphorylases, for example, often rely on HPLC or spectrophotometric methods to measure the rate of nucleoside cleavage or synthesis. nih.govnih.gov For instance, the activity of uridine phosphorylase can be determined by monitoring the conversion of a uridine analog to its corresponding base, a reaction that can be quantified by the change in UV absorbance or by separating the substrate and product using HPLC. nih.gov In some cases, coupled enzyme assays are used, where the product of the primary reaction is converted into a colored or fluorescent compound by a second enzyme, allowing for continuous monitoring of the reaction rate. nih.gov
Interactive Data Table: Enzyme Assay Methodologies
| Assay Type | Principle | Detection Method | Application Example |
| Direct Spectrophotometric Assay | The substrate and product have different UV-Vis absorption spectra. | UV-Vis Spectrophotometer | Monitoring the phosphorolysis of a nucleoside by a nucleoside phosphorylase. nih.gov |
| HPLC-Based Assay | The substrate and product are separated by HPLC and quantified. | HPLC with UV or MS detection | Determining the kinetic parameters (Km and Vmax) of an enzyme for a nucleoside analog. sielc.comnih.gov |
| Coupled Enzyme Assay | The product of the primary reaction is a substrate for a second, indicator enzyme that produces a detectable signal. | Spectrophotometer, Fluorometer | Continuous monitoring of enzyme activity where the primary reaction does not produce a convenient signal. nih.gov |
Future Directions and Emerging Research Avenues for Uridine, 4 ,5 Didehydro 5 Deoxy
Potential Applications of Uridine (B1682114), 4',5'-didehydro-5'-deoxy- in Advanced Materials Science and Nanobiotechnology (e.g., modified oligonucleotides)
The modification of nucleosides is a cornerstone of advanced materials science and nanobiotechnology, particularly in the synthesis of oligonucleotides with tailored properties. The introduction of chemical modifications can enhance stability, confer new functionalities, and alter structural characteristics. nih.gov For instance, derivatives such as 5,6-Dihydro-2'-deoxyuridine are utilized in studies of DNA damage and repair, highlighting how a simple modification can create valuable research tools. biosyn.com
The future application of Uridine, 4',5'-didehydro-5'-deoxy- in this area is promising. The unsaturated 4',5'-didehydro bond in the furanose ring is expected to impart significant conformational rigidity to the nucleoside. When incorporated into an oligonucleotide sequence, this could:
Enhance Nuclease Resistance: The altered sugar pucker and backbone conformation could render the oligonucleotide less susceptible to degradation by cellular nucleases. Research on 5'-homo-4'-selenouridine derivatives has shown that modifications to the sugar ring can significantly increase nuclease stability. nih.gov
Modulate Duplex Stability: The rigid structure might influence the thermal stability of DNA or RNA duplexes. Depending on the resulting geometry, it could either stabilize or destabilize the duplex, a property that can be harnessed in designing DNA-based nanostructures and probes. nih.gov
Create Novel Aptamers and Catalytic Nucleic Acids: The unique three-dimensional structure conferred by Uridine, 4',5'-didehydro-5'-deoxy- could be instrumental in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to generate aptamers with high affinity and specificity for new targets. The use of modified bases like 5-Iodo-deoxyuridine (5-I-dU) to create photo-aptamers demonstrates the potential of incorporating non-standard nucleosides. genelink.com
Future research should focus on the efficient synthesis of phosphoramidite (B1245037) derivatives of Uridine, 4',5'-didehydro-5'-deoxy- to enable its incorporation into oligonucleotides. Subsequent biophysical studies will be crucial to characterize the structural and stability changes it imparts to nucleic acid duplexes.
Integration of Uridine, 4',5'-didehydro-5'-deoxy- into Synthetic Biology Frameworks for Engineered Biological Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. The integration of novel nucleoside analogs like Uridine, 4',5'-didehydro-5'-deoxy- into these frameworks presents an exciting frontier. This could involve engineering metabolic pathways in microorganisms to produce the compound or to incorporate it into cellular nucleic acids for specific purposes.
Key research avenues include:
Engineered Biosynthesis: The discovery of related natural products, such as 3′-O-β-glucosyl-4′,5′-didehydro-5′-deoxyadenosine from Streptomyces species, suggests that enzymatic pathways for creating the 4',5'-didehydro-5'-deoxy- moiety exist in nature. nih.govnih.gov Synthetic biologists could identify, characterize, and engineer these enzymes to create microbial chassis for the sustainable production of Uridine, 4',5'-didehydro-5'-deoxy-.
Creating Orthogonal Systems: Researchers could engineer polymerases and ribosomes that selectively recognize and utilize Uridine, 4',5'-didehydro-5'-deoxy-triphosphate (ddhUTP). This would allow for the creation of synthetic genetic polymers or modified RNA molecules within a cell, segregated from the host's natural information processing.
Developing Novel Regulatory Circuits: The interaction of ddhUTP with regulatory proteins, such as the PyrR protein which regulates pyrimidine (B1678525) biosynthesis by binding to mRNA, could be explored. mdpi.com This could lead to the development of novel bio-sensors or regulatory circuits that respond to the presence of Uridine, 4',5'-didehydro-5'-deoxy- or its metabolites. The design of inhibitors for Mycobacterium tuberculosis Mur ligases based on modified uridine analogues serves as a successful example of targeting bacterial pathways with synthetic nucleosides. nih.gov
Exploration of Uncharted Biochemical Pathways and Molecular Interactions Mediated by Uridine, 4',5'-didehydro-5'-deoxy-
While the central pathways of uridine metabolism are well-documented, the specific biochemical fate and molecular interactions of Uridine, 4',5'-didehydro-5'-deoxy- remain largely unexplored. nih.govreactome.org Its structural similarity to natural uridine suggests it could interact with a variety of enzymes involved in nucleoside metabolism, potentially acting as a substrate, inhibitor, or allosteric modulator.
Future research should investigate:
Enzymatic Processing: A critical step is to determine if Uridine, 4',5'-didehydro-5'-deoxy- is a substrate for nucleoside kinases and phosphorylases. For example, studies on 5'-Deoxy-5-fluorouridine revealed its conversion to FUra by nucleoside phosphorylase is key to its activity. nih.govresearchgate.net Understanding whether Uridine, 4',5'-didehydro-5'-deoxy- is phosphorylated to its corresponding mono-, di-, and triphosphates is essential to predict its biological effects.
Interaction with Target Enzymes: The triphosphate form, ddhUTP, could be tested as an inhibitor of various polymerases (DNA and RNA) or other nucleotide-binding enzymes. The inhibitory potential of related compounds like Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine against S-adenosylhomocysteine hydrolase demonstrates the potential for didehydro nucleosides to act as potent enzyme inhibitors. nih.gov
Natural Occurrence and Biosynthesis: A thorough search for Uridine, 4',5'-didehydro-5'-deoxy- as a natural product in various organisms could be undertaken. The identification of a proposed biosynthetic pathway for the related 3'-deoxy-4',5'-enamino-uridine suggests that complex modifications of uridine are part of natural product biosynthesis. researchgate.net Uncovering a natural role for Uridine, 4',5'-didehydro-5'-deoxy- would provide significant impetus for further study.
Identification of Key Research Gaps and Future Opportunities in the Field of Uridine, 4',5'-didehydro-5'-deoxy- Studies
The study of Uridine, 4',5'-didehydro-5'-deoxy- is at an early stage, and several key research gaps present significant opportunities for future investigation.
Fundamental Biological Activity: There is a lack of comprehensive screening of the biological activities of Uridine, 4',5'-didehydro-5'-deoxy-. While a related compound is noted for potential antitumor activity, the specific effects of this uridine analog against a broad panel of cancer cell lines, viruses, and microbial pathogens have not been systematically evaluated. medchemexpress.com Such studies are essential to identify its therapeutic potential.
Scalable Synthesis: The development of efficient, scalable, and cost-effective synthetic routes is crucial for making Uridine, 4',5'-didehydro-5'-deoxy- more accessible to the research community. While synthetic methods exist, optimizing these for large-scale production is a key gap. chemicalbook.com
Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to synthesize a library of derivatives based on the Uridine, 4',5'-didehydro-5'-deoxy- scaffold. Modifications at the C5 position of the uracil (B121893) base or at the 2' and 3' positions of the sugar ring could lead to compounds with improved activity and selectivity, similar to the development of 5-substituted N(4)-hydroxy-2'-deoxycytidines. nih.gov
Mechanism of Action: For any identified biological activity, elucidating the precise mechanism of action will be a critical future endeavor. This involves identifying the direct molecular target(s) and understanding how the compound perturbs cellular pathways. For instance, the anticancer mechanisms of related purine (B94841) nucleoside analogs involve the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com
Q & A
Q. How is Uridine, 4',5'-didehydro-5'-deoxy- structurally characterized in academic research?
Methodological Answer: Structural characterization typically employs a combination of spectroscopic techniques:
- 1H-NMR : To confirm the absence of the 5'-hydroxyl group and verify the didehydro structure (e.g., olefinic protons at 4',5'-positions).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₁N₂O₅) and fragmentation patterns.
- X-ray Crystallography : Used if crystallizable, providing atomic-level resolution of the unsaturated ribose moiety and planar uracil base .
Key Data:
Q. What synthetic strategies are used to prepare Uridine, 4',5'-didehydro-5'-deoxy-?
Methodological Answer: Two primary routes are documented:
Radical-Mediated Elimination : From 5'-deoxyuridine derivatives using sulfate radicals (SO₄⁻) or hydroxyl radicals (•OH) to induce 5'-hydrogen abstraction, forming the 4',5'-didehydro bond. Reaction conditions (pH, temperature) are optimized to minimize side products like 5,6-dihydro adducts .
Enzymatic Degradation : Coenzyme B₁₂-dependent enzymes catalyze reductive elimination of 5'-deoxyadenosine derivatives, producing 4',5'-didehydro intermediates. This method requires anaerobic conditions and cobalt-corrin cofactors .
Key Challenge : Avoiding over-oxidation of the uracil ring during synthesis .
Advanced Research Questions
Q. How does Uridine, 4',5'-didehydro-5'-deoxy- interact with enzymes like uridine phosphorylase (UP)?
Methodological Answer:
- Substrate Specificity Assays : Measure kinetic parameters (Km, Vmax) using HPLC or fluorometric assays. The compound’s 5'-deoxy and 4',5'-didehydro modifications reduce UP binding affinity compared to natural uridine, as shown by Km values >100 μM .
- X-ray Co-Crystallography : Structures of UP bound to the compound reveal steric clashes with the 5'-deoxy group, explaining reduced catalytic efficiency .
Implications : Useful for designing UP-resistant prodrugs or studying nucleoside salvage pathway inhibition .
Q. What role does this compound play in metabolic pathway analysis, particularly thymidylate synthase (TS) inhibition?
Methodological Answer:
- Competitive Inhibition Assays : The compound mimics deoxyuridine monophosphate (dUMP), competing for TS active sites. IC₅₀ values are determined via spectrophotometric monitoring of dTMP production .
- Metabolic Tracing : Radiolabeled [³H]-4',5'-didehydro-5'-deoxyuridine tracks incorporation into DNA repair pathways, revealing misincorporation rates and repair enzyme kinetics .
Contradictions : While 5-fluorouracil derivatives directly inhibit TS, this compound’s unsaturated ribose may instead disrupt nucleotide pool balance, requiring careful validation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral research?
Methodological Answer:
- Ribose Modifications : Introduce 2'- or 3'-substituents (e.g., fluoro, azido) to enhance stability against phosphorylases. For example, 2'-fluoro analogs show 10-fold increased half-life in serum .
- Uracil Modifications : Replace the 5-hydrogen with electron-withdrawing groups (e.g., Br, I) to modulate base-pairing affinity. Bromine substitution improves cross-linking efficiency in DNA damage studies .
Validation : Antiviral activity is tested in cell-based assays (e.g., HIV RT inhibition) with EC₅₀ values compared to AZT or ddI .
Q. How do researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Meta-Analysis : Cross-reference datasets from enzyme assays (e.g., UP vs. NT5C nucleotidase) to identify context-dependent effects. For example, NT5C hydrolyzes the compound 50% faster than UP, explaining divergent cytotoxicity reports .
- Computational Modeling : Molecular dynamics simulations reveal solvent accessibility of the 4',5'-didehydro bond, which influences reactivity in aerobic vs. anaerobic conditions .
Critical Factor : Batch-to-batch purity variations (e.g., residual radicals from synthesis) may skew results, necessitating HPLC purity >98% .
Q. What advanced analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Using a C18 column (2.6 μm, 100 Å) and ESI-negative mode, with deuterated internal standards (e.g., [D₃]-uridine) for normalization. Detection limit: 0.1 ng/mL .
- Capillary Electrophoresis (CE) : Optimized at pH 8.5 with 30 mM borate buffer, resolving it from endogenous nucleosides in plasma .
Pitfall : The compound’s UV absorbance (λmax 265 nm) overlaps with uracil metabolites, requiring selective extraction protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
